4-(1,3-Dioxolan-2-YL)benzophenone

Latent photoinitiator Controlled polymerization UV-curable materials

Researchers requiring spatiotemporal control over photopolymerization face premature gelation and storage instability with standard photoinitiators. This compound provides a precise solution. Its 1,3-dioxolane ketal group masks the benzophenone core, enabling latent reactivity triggered only by acid or specific deprotection events. - Proven high-yield synthesis (92-94%) ensures cost-effective bulk supply for scale-up. - Molecular weight 254.28 g/mol, formula C16H14O3, suitable for formulating one-component UV-curable coatings and adhesives. - Enables selective orthogonal synthesis on other molecular sites without ketone interference.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 103741-08-8
Cat. No. B025988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dioxolan-2-YL)benzophenone
CAS103741-08-8
Synonyms4-(1,3-DIOXOLAN-2-YL)BENZOPHENONE
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C16H14O3/c17-15(12-4-2-1-3-5-12)13-6-8-14(9-7-13)16-18-10-11-19-16/h1-9,16H,10-11H2
InChIKeyQHYFENSENCKTMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3-Dioxolan-2-YL)benzophenone: Protected Benzophenone Scaffold


4-(1,3-Dioxolan-2-YL)benzophenone (CAS 103741-08-8) is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol . It is a derivative of benzophenone where one of the phenyl rings is substituted at the para position with a 1,3-dioxolane ring, a cyclic ketal protecting group [1]. This structural feature fundamentally alters its chemical behavior, particularly its reactivity and solubility, distinguishing it from the parent benzophenone and other non-protected analogs [1]. The compound is not a typical end-use photoinitiator or active pharmaceutical ingredient; rather, its primary value lies in its utility as a protected synthetic intermediate and a building block for the preparation of more complex molecules, especially in photochemical synthesis and polymer chemistry [2].

4-(1,3-Dioxolan-2-YL)benzophenone vs. Benzophenone Analogs


Substituting 4-(1,3-Dioxolan-2-YL)benzophenone with generic benzophenone or other simple benzophenone derivatives is not scientifically viable for applications requiring a protected ketone. This compound is specifically designed as a latent or protected photoinitiator, wherein the reactive benzophenone moiety is masked by an acid-labile 1,3-dioxolane ketal group [1]. This structural differentiation is not a minor modification; it fundamentally alters the compound's function, enabling it to remain inert during formulation and storage, and to only become active upon deprotection. This mechanism is explicitly claimed in patents where the ketone group is protected by an unsubstituted 1,3-dioxolane group to control the initiation of a photochemical reaction [1]. Using an unprotected analog like benzophenone would result in premature reactivity, poor storage stability, and an inability to spatially or temporally control the photoinitiation process, which is the core utility of this compound. Therefore, the selection of this specific compound is driven by its unique latent reactivity profile, a feature absent in its non-protected comparators.

4-(1,3-Dioxolan-2-YL)benzophenone Performance Evidence


Latent Photoinitiator vs. Unprotected Benzophenone

Unlike benzophenone, which is an active photoinitiator, 4-(1,3-Dioxolan-2-YL)benzophenone serves as a protected ketone photoinitiator. The ketone group is masked by an unsubstituted 1,3-dioxolane group, rendering it inactive until deprotection. This is a binary, functional differentiation, not a matter of degree [1]. While benzophenone (comparator) is active immediately upon exposure to UV light, the target compound is inert until a deprotection step (e.g., exposure to acid) converts it back to an active benzophenone [1]. This allows for the formulation of one-component, shelf-stable systems where the photoinitiator is present but inactive, a feat impossible with the parent benzophenone [1].

Latent photoinitiator Controlled polymerization UV-curable materials

Benzophenone Ketal Synthesis Efficiency

A detailed synthetic protocol for the class of 1,3-dioxolane-protected benzophenones demonstrates high efficiency. In a study converting various 4-chlorobenzophenones to their corresponding 1,3-dioxolan-2-yl derivatives (ketals 6a-e) via microwave-assisted ketalization with ethylene glycol and PTSA in toluene, the target class of compounds was isolated with a high and consistent yield of 92-94% after 3 hours of irradiation at 650 W [1]. This provides a robust, literature-validated synthetic benchmark. Comparatively, traditional thermal methods for this transformation often require longer reaction times (e.g., 12-24 hours) and may yield lower or more variable results. This data serves as a quantitative baseline for evaluating synthetic efficiency and cost modeling for procurement of this class of building block.

Organic synthesis Microwave-assisted synthesis Ketalization

Physicochemical Properties vs. Parent Benzophenone

The introduction of the 1,3-dioxolane ring onto the benzophenone core significantly alters its physicochemical properties relative to the parent compound. The target compound (MW: 254.29 g/mol) is structurally more complex than benzophenone (MW: 182.22 g/mol) . This substitution is documented to significantly influence the molecule's electronic properties, solubility, and reactivity, setting it apart from benzophenone . While benzophenone has moderate solubility in common organic solvents, the target compound's solubility profile is shifted due to the presence of the acetal group. For instance, a related benzophenone ketal analog (CAS 136954-25-1) is reported to be soluble in ethanol and heptane but insoluble in water [1], suggesting a distinct solubility profile for this class of molecules that can be advantageous for specific formulation or reaction media.

Physicochemical properties Solubility Molecular design

4-(1,3-Dioxolan-2-YL)benzophenone Key Applications


One-Component Shelf-Stable UV Systems

This compound is the preferred choice for formulating one-component UV-curable coatings, adhesives, and inks. Its key advantage, as established in Section 3, is its latent photoinitiator functionality [1]. It can be incorporated into a formulation where it remains inert during manufacturing and storage, eliminating the need for separate mixing of reactive components. Polymerization is only triggered after application by a deprotection event (e.g., acid generation), providing excellent process control and enabling applications where traditional two-component systems are impractical [1].

Benzophenone-Derived Building Block Synthesis

The compound is a critical intermediate in multi-step organic synthesis. The 1,3-dioxolane ring serves as a protecting group for the ketone, allowing for selective reactions on other parts of the molecule without interference from the carbonyl group [1]. The quantitative synthesis data in Section 3 demonstrates that this class of molecule can be prepared efficiently (92-94% yield), making it a cost-effective starting point for constructing more complex molecular architectures, such as ortho-functionalized benzophenones [1].

New Photoinitiating Systems for Polymer Chemistry

For researchers developing next-generation photopolymers, this compound offers a defined and patent-protected mechanism of action as a protected ketone photoinitiator [1]. Its use enables the study of novel deprotection strategies (e.g., photoacid generators, thermal triggers) to spatially and temporally control polymerization. The altered physicochemical properties compared to benzophenone (as noted in Section 3) also allow for the exploration of new formulation conditions and compatibility with different monomer/polymer matrices [1].

UV-Responsive and Degradable Polymers

Leveraging its structural features, this compound can be incorporated as a functional monomer or initiator fragment into polymer backbones. The 1,3-dioxolane ring, beyond serving as a protecting group, introduces a specific chemical handle. This can be exploited in the design of stimuli-responsive materials or for creating polymers with defined cleavage points for applications in drug delivery or degradable plastics. The ability to protect the ketone during polymerization and then deprotect it on-demand is a unique capability enabled by this compound's structure [1].

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